molecular formula C10H5F6NO3 B2979499 2-((2,6-Bis(trifluoromethyl)phenyl)amino)-2-oxoacetic acid CAS No. 2007916-44-9

2-((2,6-Bis(trifluoromethyl)phenyl)amino)-2-oxoacetic acid

Cat. No.: B2979499
CAS No.: 2007916-44-9
M. Wt: 301.144
InChI Key: KAEQSSXKVXBORV-UHFFFAOYSA-N
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Description

2-((2,6-Bis(trifluoromethyl)phenyl)amino)-2-oxoacetic acid is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, an amino group, and an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((2,6-Bis(trifluoromethyl)phenyl)amino)-2-oxoacetic acid typically involves the reaction of 2,6-bis(trifluoromethyl)aniline with oxalyl chloride to form the corresponding acyl chloride intermediate. This intermediate is then hydrolyzed to yield the desired oxoacetic acid derivative. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming the corresponding alcohol.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2,6-Bis(trifluoromethyl)phenyl)amino)-2-oxoacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-((2,6-Bis(trifluoromethyl)phenyl)amino)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

  • 2,6-Bis(trifluoromethyl)benzoic acid
  • 2,6-Bis(trifluoromethyl)aniline
  • 2-(Trifluoromethyl)phenylboronic acid

Comparison: Compared to similar compounds, 2-((2,6-Bis(trifluoromethyl)phenyl)amino)-2-oxoacetic acid is unique due to the presence of both the amino and oxoacetic acid functional groups. This combination allows for a broader range of chemical reactions and potential applications. The trifluoromethyl groups also contribute to its high stability and resistance to metabolic degradation, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[2,6-bis(trifluoromethyl)anilino]-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F6NO3/c11-9(12,13)4-2-1-3-5(10(14,15)16)6(4)17-7(18)8(19)20/h1-3H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEQSSXKVXBORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)NC(=O)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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